molecular formula C17H18ClN3O2 B4943850 1-benzyl-4-(4-chloro-2-nitrophenyl)piperazine

1-benzyl-4-(4-chloro-2-nitrophenyl)piperazine

Cat. No. B4943850
M. Wt: 331.8 g/mol
InChI Key: LKKKMIXCWUVEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(4-chloro-2-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-(4-chloro-2-nitrophenyl)piperazine is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. It has been shown to inhibit the growth of certain bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-benzyl-4-(4-chloro-2-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacterial and fungal strains, and modulate the activity of certain enzymes and receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-(4-chloro-2-nitrophenyl)piperazine in lab experiments is its wide range of biological activities. It has been shown to possess antimicrobial, antifungal, and antitumor properties, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols when working with it.

Future Directions

There are many potential future directions for research involving 1-benzyl-4-(4-chloro-2-nitrophenyl)piperazine. One area of interest is its potential use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify its cellular targets. Finally, there is potential for the development of new drugs based on the chemical structure of 1-benzyl-4-(4-chloro-2-nitrophenyl)piperazine, which could have important implications for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-benzyl-4-(4-chloro-2-nitrophenyl)piperazine involves the reaction of 4-chloro-2-nitroaniline with benzylpiperazine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as recrystallization or chromatography.

Scientific Research Applications

1-benzyl-4-(4-chloro-2-nitrophenyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. Additionally, it has been investigated for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

1-benzyl-4-(4-chloro-2-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-6-7-16(17(12-15)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKKMIXCWUVEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(4-chloro-2-nitrophenyl)piperazine

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